An In-depth Technical Guide to the Chemical Properties of 7-Xylosyl-10-deacetyltaxol C
An In-depth Technical Guide to the Chemical Properties of 7-Xylosyl-10-deacetyltaxol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane (B156437) derivative. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.
Core Chemical Properties
7-Xylosyl-10-deacetyltaxol C is a diterpenoid compound isolated primarily from the bark of Taxus wallichiana Zucc and has also been reported in Taxus cuspidata and Corylus avellana.[1][2] It belongs to the taxane family, a class of compounds renowned for their potent anti-cancer properties.
Table 1: Physicochemical Properties of 7-Xylosyl-10-deacetyltaxol C and Related Analogues
| Property | Value | Source |
| CAS Number | 90332-65-3 | [1][2][3] |
| Molecular Formula | C49H63NO17 | [1][2][3] |
| Molecular Weight | 938.02 g/mol | [1][2] |
| Appearance | White to Off-White Solid/Powder | [][5][6] |
| Melting Point | >228 °C (with decomposition) | [][5][6] |
| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [][5] |
| Density | 1.460 ± 0.10 g/cm³ (Predicted) | [][5] |
Table 2: Solubility and Storage of 7-Xylosyl-10-deacetyltaxol C
| Parameter | Details | Source |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol (B145695). Slightly soluble with heating/sonication. Insoluble in water (< 0.1 mg/mL). | [1][][5][6] |
| Storage (Solid) | Hygroscopic. Store at -20°C in a freezer under an inert atmosphere. Can be stored for up to 24 months at 2-8°C if the vial is kept tightly sealed. | [1][5][6] |
| Storage (Solution) | Prepare and use solutions on the same day. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |
Biological Activity and Mechanism of Action
As a taxane derivative, the biological activity of 7-Xylosyl-10-deacetyltaxol C is primarily characterized by its cytotoxic effects against cancer cells. The closely related analogue, 7-Xylosyl-10-deacetyltaxol, has demonstrated significant inhibitory action against various tumor cell lines, including breast cancer (MCF-7, IC50: 0.3776 µg/mL) and colon cancer (IC50: 0.86 µg/mL).[7]
The mechanism of action involves the disruption of microtubule dynamics, leading to mitotic cell cycle arrest and subsequent apoptosis.[8] Specifically, in human prostate cancer cells (PC-3), 7-xylosyl-10-deacetylpaclitaxel induces apoptosis through the intrinsic, mitochondria-dependent pathway.[8] This process is initiated by the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[8] This shift disrupts the mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -6, culminating in programmed cell death.[8]
Caption: Mitochondrial-dependent apoptosis pathway induced by 7-Xylosyl-10-deacetyltaxol C.
Experimental Protocols
A fast and effective method for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel (B517696) from plant extracts utilizes macroporous resin chromatography.[9]
Materials:
-
Crude Taxus extract (free of paclitaxel)
-
AB-8 macroporous resin
-
Ethanol (30% and 80% solutions)
-
Chromatography column
Protocol:
-
Resin Preparation: Pack a chromatography column with AB-8 macroporous resin and equilibrate it.
-
Adsorption: Load the crude extract onto the column at a flow rate of 1 mL/min. The optimal processing volume is approximately 15 bed volumes (BV).[9]
-
Washing: Wash the column to remove impurities.
-
Gradient Elution:
-
Product Recovery: Collect the fractions eluted with 80% ethanol. This method has been shown to increase the content of 7-xylosyl-10-deacetyl paclitaxel by over 60-fold with a recovery rate of approximately 85.85%.[9]
-
Further Purification (Optional): The recovered product can be further purified by recrystallization from solvents such as acetone.[10]
Caption: Workflow for the isolation and purification of 7-Xylosyl-10-deacetyltaxol C.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
96-well microtiter plates
-
Complete culture medium
-
7-Xylosyl-10-deacetyltaxol C stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of 7-Xylosyl-10-deacetyltaxol C in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (negative control) and medium with DMSO (vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Spectroscopic Data
Structural identification and confirmation of 7-Xylosyl-10-deacetyltaxol C and its analogues are typically performed using NMR spectroscopy and mass spectrometry.[1][13] While a comprehensive public dataset for the 'C' variant is limited, data for the closely related 7-(beta-Xylosyl)-10-deacetyltaxol is available through specialized databases, which can serve as a reference for structural elucidation.[14]
This guide provides foundational data for researchers working with 7-Xylosyl-10-deacetyltaxol C. Further experimental validation is recommended for all applications.
References
- 1. 7-Xylosyl-10-deacetyltaxol C | CAS:90332-65-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. 7-Xylosyl-10-deacetyltaxol C | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. standards.chromadex.com [standards.chromadex.com]
- 5. chembk.com [chembk.com]
- 6. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. il.hsp-pharma.com [il.hsp-pharma.com]
- 9. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
